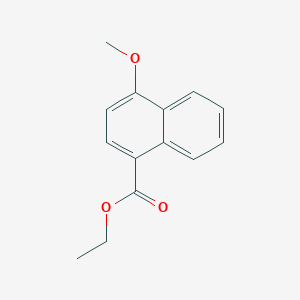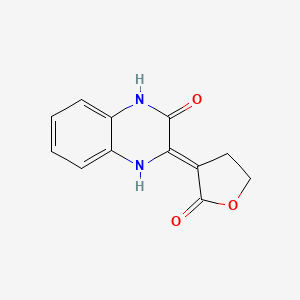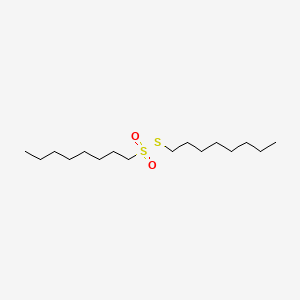![molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6](/img/structure/B13768063.png)
1,4-Dioxaspiro[4.11]hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.11]hexadecane is a heterocyclic organic compound with the molecular formula C14H26O2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.11]hexadecane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spirocyclic acetal, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often using continuous distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent by forming hydrogen bonds with proteins and nucleic acids, thereby enhancing their stability and activity. In chemical reactions, its spirocyclic structure allows it to act as a versatile intermediate, facilitating the formation of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-one
- 2,3-dimethyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
1,4-Dioxaspiro[4.11]hexadecane stands out due to its larger spirocyclic ring, which imparts greater stability and unique reactivity compared to smaller spirocyclic compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
650-06-6 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
InChI-Schlüssel |
BMFLFTKDKRUVMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(CCCCC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
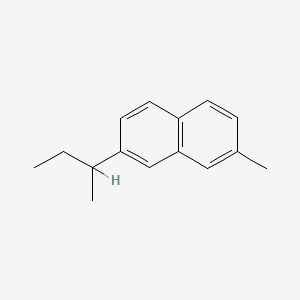
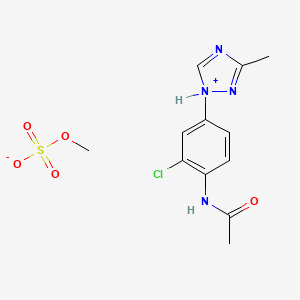
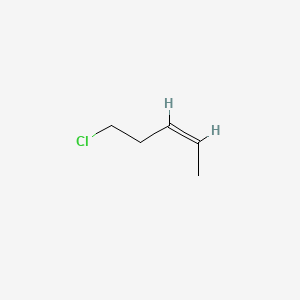
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
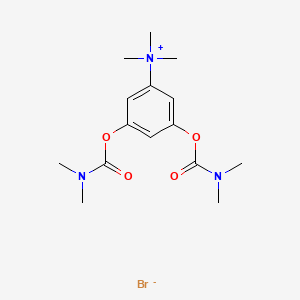
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
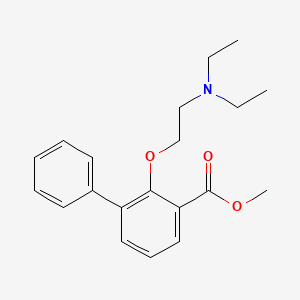
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
